![molecular formula C18H18Cl2N6O B2709220 N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide CAS No. 881083-14-3](/img/structure/B2709220.png)
N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N’-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide” is a complex organic compound. It is likely to have a nitrogen-based hetero-aromatic ring structure, which is a common feature in many promising drugs . It may act as a neuroprotectant and prevent neuronal cell death induced by the PI3-kinase pathway .
Synthesis Analysis
The synthesis of such compounds often involves the use of 3-amino-thiophene-2-carboxylate derivatives as a reaction substrate . The cyclization of these derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal can lead to the formation of thieno[3,2-d]pyrimidin-4-ones . Further reactions with various reagents can lead to the formation of the desired compound .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, featuring a pyrazolo[3,4-d]pyrimidine core. This core is a nitrogen-based hetero-aromatic ring structure, which is a common feature in many promising drugs . The compound also likely contains a cyclohexanecarbohydrazide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are likely to be complex and involve multiple steps. These may include the cyclization of 3-amino-thiophene-2-carboxylate derivatives, followed by further reactions with various reagents to form the desired compound .Future Directions
Mechanism of Action
Target of Action
N’-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclohexanecarbohydrazide primarily targets the Bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, thus promoting cell survival .
Mode of Action
The compound interacts with its target, the Bcl2 anti-apoptotic protein, through promising binding affinities . This interaction results in changes in the gene expression level where P53, BAX, DR4, and DR5 are up-regulated, while Bcl2, Il-8, and CDK4 are down-regulated .
Biochemical Pathways
The action of N’-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclohexanecarbohydrazide affects several biochemical pathways. The up-regulation of P53, BAX, DR4, and DR5 genes and the down-regulation of Bcl2, Il-8, and CDK4 genes indicate the compound’s influence on the apoptosis pathway . This leads to downstream effects such as cell cycle arrest at the G1/S phase and the induction of apoptotic death in cells .
Pharmacokinetics
The compound has shown promising in vitro anticancer activity, suggesting potential bioavailability .
Result of Action
The molecular and cellular effects of N’-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclohexanecarbohydrazide’s action include increased activity of Caspase 8 and BAX, and decreased activity of Bcl2 . Additionally, the compound causes cell cycle arrest at the G1/S phase and induces apoptotic death of cells . There is also a significant increase in the percentage of fragmented DNA in treated cells .
Properties
IUPAC Name |
N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N6O/c19-14-7-6-12(8-15(14)20)26-17-13(9-23-26)16(21-10-22-17)24-25-18(27)11-4-2-1-3-5-11/h6-11H,1-5H2,(H,25,27)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQXSOGWSVALGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2709137.png)
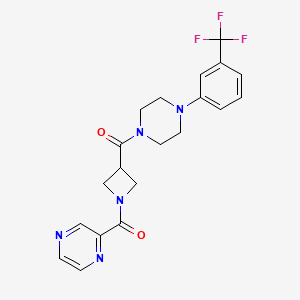
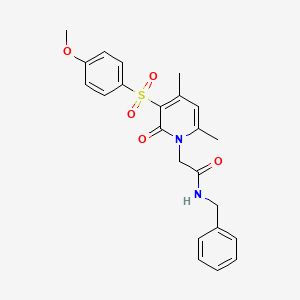
![5-(3,4-Dimethylphenyl)sulfonyl-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2709144.png)
![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2709145.png)
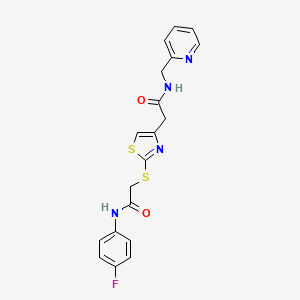
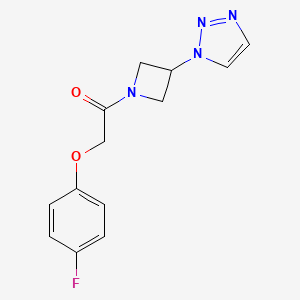
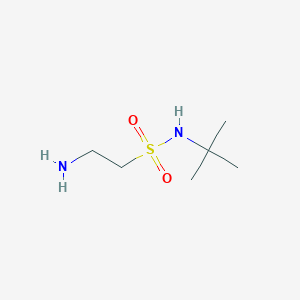

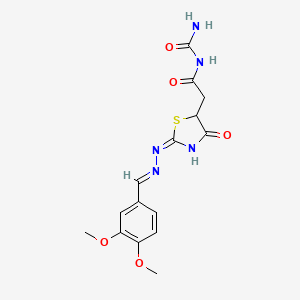

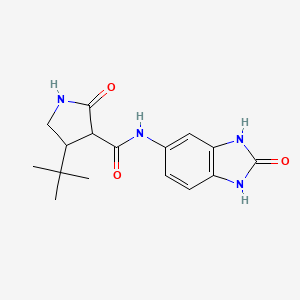

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2709160.png)
